(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone is a complex organic compound with the molecular formula C19H19ClF2N2O2 This compound is characterized by the presence of chloro, difluoro, and ethoxy functional groups attached to a phenyl ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4-(2-ethoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions, reduce waste, and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, (2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone is unique due to the presence of the ethoxy group on the phenyl ring. This structural feature may influence its reactivity and interaction with biological targets, making it distinct in its applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and mechanisms of action.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O2/c1-2-26-18-6-4-3-5-17(18)23-7-9-24(10-8-23)19(25)13-11-15(21)16(22)12-14(13)20/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWGVJMNHJXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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